2H-1-Benzopyran-2-one, 7-(2-(diethylamino)ethoxy)-4-methyl-
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Overview
Description
7-(2-(Diethylamino)ethoxy)-4-methyl-2H-chromen-2-one: is a synthetic organic compound belonging to the class of chromenones
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-(Diethylamino)ethoxy)-4-methyl-2H-chromen-2-one typically involves the following steps:
Knoevenagel Condensation: The initial step involves the condensation of 4-(diethylamino)-2-hydroxybenzaldehyde with diethyl malonate in the presence of a base such as piperidine. This reaction forms 7-(diethylamino)coumarin.
Vilsmeier-Haack Formylation: The 7-(diethylamino)coumarin is then subjected to Vilsmeier-Haack formylation using a mixture of phosphorus oxychloride and dimethylformamide to introduce a formyl group at the 3-position, resulting in 7-(diethylamino)coumarin-3-carbaldehyde.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromenone ring, converting it to a hydroxyl group.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an organic solvent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted chromenones depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a fluorescent probe in various analytical techniques due to its chromophoric properties.
Biology:
- Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cytochrome P450 enzymes.
Medicine:
- Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry:
- Utilized in the development of dyes and pigments due to its stable chromophore.
Mechanism of Action
The mechanism of action of 7-(2-(Diethylamino)ethoxy)-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as cytochrome P450 by binding to the active site, thereby preventing substrate access.
Fluorescence: Its chromophoric structure allows it to absorb and emit light, making it useful in fluorescence-based assays.
Comparison with Similar Compounds
7-(Diethylamino)coumarin: Lacks the ethoxy group but shares the diethylamino substitution.
4-Methylcoumarin: Lacks both the diethylamino and ethoxy groups but retains the core chromenone structure.
Uniqueness:
- The presence of both the diethylamino and ethoxy groups in 7-(2-(Diethylamino)ethoxy)-4-methyl-2H-chromen-2-one imparts unique chemical and biological properties, such as enhanced fluorescence and specific enzyme inhibition capabilities, distinguishing it from other coumarin derivatives.
Properties
CAS No. |
24416-77-1 |
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Molecular Formula |
C16H21NO3 |
Molecular Weight |
275.34 g/mol |
IUPAC Name |
7-[2-(diethylamino)ethoxy]-4-methylchromen-2-one |
InChI |
InChI=1S/C16H21NO3/c1-4-17(5-2)8-9-19-13-6-7-14-12(3)10-16(18)20-15(14)11-13/h6-7,10-11H,4-5,8-9H2,1-3H3 |
InChI Key |
AXFDKDUQMWOLKG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=CC2=C(C=C1)C(=CC(=O)O2)C |
Origin of Product |
United States |
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